molecular formula C35H39N5O10 B3182080 (Ac)Phe-Lys(Alloc)-PABC-PNP

(Ac)Phe-Lys(Alloc)-PABC-PNP

Cat. No.: B3182080
M. Wt: 689.7 g/mol
InChI Key: SGYSBXZWQCUJQV-CONSDPRKSA-N
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Description

The compound (Ac)Phe-Lys(Alloc)-PABC-PNP is a synthetic peptide-based molecule. It is designed for specific applications in biochemical research and medicinal chemistry. The structure of this compound includes an acetylated phenylalanine (Ac-Phe), an alloc-protected lysine (Lys(Alloc)), a para-aminobenzyloxycarbonyl (PABC) spacer, and a para-nitrophenyl (PNP) ester.

Scientific Research Applications

(Ac)Phe-Lys(Alloc)-PABC-PNP has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

(Ac)Phe-Lys(Alloc)-PABC-PNP interacts with the enzyme cathepsin B . Cathepsin B is a protease involved in various biological signaling and regulation processes . The interaction between this compound and cathepsin B allows for the selective delivery of doxorubicin to cancer cells .

Cellular Effects

This compound has been shown to have a lower dose-dependent inhibitory effect on SGC-7901 cells, a gastric cancer cell line . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with cathepsin B . Upon cleavage by cathepsin B, the prodrug releases free doxorubicin, which can then exert its cytotoxic effects .

Temporal Effects in Laboratory Settings

Its design as a prodrug suggests that it may have improved stability and reduced degradation compared to free doxorubicin .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It has been suggested that this prodrug could enhance the efficacy of doxorubicin treatment while reducing its toxicity .

Metabolic Pathways

The metabolic pathways involving this compound are likely to involve the enzyme cathepsin B

Transport and Distribution

Its activation by cathepsin B suggests that it may be transported to areas where this enzyme is overexpressed .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of cathepsin B

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP typically involves solid-phase peptide synthesis (SPPS). The process begins with the immobilization of the enol-ether precursor on a 2-chlorotrityl-chloride resin through an acrylic acid substituent by an acid-labile ester linkage. The peptide elongation is performed using standard Fmoc solid-phase peptide synthesis . After the peptide-enol-ether precursor is cleaved from the resin using hexafluoroisopropanol, a simple oxidation of the enol-ether yields the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(Ac)Phe-Lys(Alloc)-PABC-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed under basic conditions using sodium hydroxide or other strong bases.

    Cleavage: Enzymatic cleavage using proteases like cathepsin B.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ac)Phe-Lys(Alloc)-PABC-PNP is unique due to its specific design for chemiluminescent applications and its high sensitivity in detecting protease activity. Its structure allows for precise enzymatic cleavage, making it highly effective in biochemical assays and targeted drug delivery systems.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSBXZWQCUJQV-CONSDPRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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